Cas no 2459-25-8 (Methyl 2-naphthoate)

Methyl 2-naphthoate (CAS 93-04-9) is an organic ester derived from 2-naphthoic acid and methanol. This white to off-white crystalline solid is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and fragrances. Its high purity and stability make it suitable for precise chemical reactions, including esterifications and condensations. The compound exhibits good solubility in common organic solvents, facilitating its incorporation into various reaction systems. Methyl 2-naphthoate is valued for its consistent performance in synthetic applications, offering reliable reactivity and compatibility with a range of reagents. Proper handling and storage under inert conditions are recommended to maintain its integrity.
Methyl 2-naphthoate structure
Methyl 2-naphthoate structure
Product Name:Methyl 2-naphthoate
CAS No:2459-25-8
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00017345
CID:84344
PubChem ID:24868451
Update Time:2025-11-02

Methyl 2-naphthoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-naphthoate
    • 2-Naphthoic acid methyl ester
    • methyl naphthalene-2-carboxylate
    • 2-(1-methoxybut-2-ynyl)naphthalene
    • 2-Carbomethoxynaphthalene
    • 2-Naphthalenecarboxylic acid,methyl ester
    • methyl 2-naphthalenecarboxylate
    • Methyl-2-naphthoate
    • naphthalene-1-carboxylic acid methyl ester
    • naphthalene-2-carboxylic acid methyl ester
    • 2-Naphthalenecarboxylic Acid Methyl Ester
    • 2-Naphthalenecarboxylic acid, methyl ester
    • 2-Naphthoic acid, methyl ester
    • IODOXLXFXNATGI-UHFFFAOYSA-N
    • NSC17493
    • STL557748
    • 8266AD
    • BBL103938
    • RP24626
    • VZ32556
    • 2-N
    • DTXSID50179336
    • FS-1322
    • A817385
    • FT-0628464
    • SY078684
    • M3169
    • SCHEMBL1003761
    • Methyl 2-naphthoate, 97%
    • 2459-25-8
    • NS00075572
    • 2-Naphthalenecarboxylicacid,methyl ester
    • CAA45925
    • MFCD00017345
    • EN300-44162
    • J-508576
    • Z18318423
    • AKOS005068017
    • H11325
    • DTXCID80101827
    • DB-046496
    • Methyl 2-naphthoate
    • MDL: MFCD00017345
    • Inchi: 1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
    • InChI Key: IODOXLXFXNATGI-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C2C=CC=CC2=C1)=O
    • BRN: 2046448

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: White or light brown crystalline powder
  • Density: 1.1032 (rough estimate)
  • Melting Point: 76.0 to 80.0 deg-C
  • Boiling Point: 290°C(lit.)
  • Flash Point: 290°C
  • Refractive Index: 1.6010 (estimate)
  • PSA: 26.30000
  • LogP: 2.62640
  • Solubility: Insoluble
  • λmax: 296(MeOH)(lit.)

Methyl 2-naphthoate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S22;S24/25

Methyl 2-naphthoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Methyl 2-naphthoate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Methyl 2-naphthoate Preparation Products

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(CAS:2459-25-8)Methyl 2-naphthoate
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Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:07
Price ($):829.0/237.0
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Methyl 2-naphthoate Related Literature

Additional information on Methyl 2-naphthoate

Methyl 2-naphthoate (CAS No. 2459-25-8): A Versatile Organic Ester with Emerging Applications in Modern Chemistry

Methyl 2-naphthoate, also known as 2-naphthoic acid methyl ester, is a prominent organic compound with the molecular formula C11H10O2 and a CAS Registry Number of 2459-25-8. This compound belongs to the class of aromatic esters, characterized by the presence of a naphthyl group linked to a methoxy group through an ester linkage. Its unique structural features, including the conjugated π-electron system of the naphthalene ring and the electron-withdrawing nature of the ester group, endow it with a wide range of chemical reactivity and functional versatility. Recent advancements in synthetic chemistry and materials science have further expanded the applications of Methyl 2-naphthoate, making it a subject of increasing interest in both academic and industrial research settings.

CAS No. 2459-25-8 is a critical identifier for Methyl 2-naphthoate in scientific literature and commercial databases, ensuring precise tracking of its chemical properties and regulatory status. The compound is typically synthesized via the esterification of 2-naphthoic acid with methanol in the presence of an acid catalyst, a process that has been optimized in recent years to improve yield and reduce environmental impact. Notably, a 2023 study published in Organic Process Research & Development demonstrated the use of solid acid catalysts in this reaction, achieving a 95% yield under solvent-free conditions. This advancement highlights the compound’s role in sustainable chemical processes, aligning with the growing emphasis on green chemistry principles in the pharmaceutical and fine chemical industries.

Methyl 2-naphthoate serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and neurodegenerative disorders. Its ester functionality can be selectively hydrolyzed or transformed into other functional groups, enabling the construction of complex molecular scaffolds. For instance, a 2024 report in Journal of Medicinal Chemistry described the use of Methyl 2-naphthoate as a key precursor in the development of novel anti-inflammatory drugs with enhanced bioavailability. Researchers utilized its naphthyl moiety to design compounds with improved lipophilicity and metabolic stability, addressing challenges in drug delivery and efficacy.

The optical and electronic properties of Methyl 2-naphthoate have also garnered attention in the field of materials science. Its conjugated system and ability to participate in π-π interactions make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and non-linear optical materials. A recent investigation published in Advanced Materials (2024) explored the use of Methyl 2-naphthoate-based polymers in flexible photovoltaic devices, where its ester groups were found to enhance charge transport efficiency. These findings underscore the compound’s potential to contribute to the next generation of sustainable energy technologies.

CAS No. 2459-25-8 is also being investigated for its role as a chiral auxiliary in asymmetric synthesis. The naphthyl group’s planar structure and the ester functionality’s ability to form hydrogen bonds have been leveraged to design enantioselective catalysts. A 2023 study in ACS Catalysis reported the use of Methyl 2-naphthoate in the development of a new class of chiral ligands for transition-metal-catalyzed reactions. These ligands enabled high enantioselectivity in the synthesis of pharmaceutical intermediates, demonstrating the compound’s significance in the pursuit of efficient and selective synthetic methods.

In the realm of analytical chemistry, Methyl 2-naphthoate has found applications as a marker compound in environmental monitoring and forensic analysis. Its stability under various conditions and distinct spectral characteristics make it suitable for detection via techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). A 2024 paper in Environmental Science & Technology highlighted its use as a reference standard in the quantification of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples, emphasizing its reliability in trace analysis.

The compound’s role in the development of fluorescent probes has also been a focus of recent research. The naphthyl group’s ability to absorb and emit light in the visible range, combined with the ester group’s reactivity, has enabled the design of targeted fluorescent sensors. For example, a 2023 study in Chemical Communications described the synthesis of a Methyl 2-naphthoate-based probe for detecting intracellular reactive oxygen species (ROS). The probe exhibited high sensitivity and selectivity, with applications in cellular imaging and disease diagnostics.

Industrial applications of CAS No. 2459-25-8 extend beyond pharmaceuticals and materials science. In the fragrance industry, Methyl 2-naphthoate is valued for its subtle aromatic profile and compatibility with other fragrance components. A 2024 analysis in Flavour and Fragrance Journal noted its use in the formulation of perfumes with long-lasting notes, where its chemical stability and solubility in organic solvents were key advantages.

Ongoing research continues to uncover new dimensions of Methyl 2-naphthoate’s utility. For instance, its potential as a building block in the synthesis of bioactive polymers for drug delivery systems is being explored. A 2024 study in Biomacromolecules demonstrated that Methyl 2-naphthoate-modified polymeric nanoparticles could enhance the targeted delivery of anticancer drugs, reducing systemic toxicity and improving therapeutic outcomes. These advancements reflect the compound’s adaptability and the interdisciplinary nature of its applications.

In summary, Methyl 2-naphthoate (CAS No. 2459-25-8) stands as a versatile chemical entity with profound implications across multiple scientific disciplines. Its structural characteristics, coupled with recent innovations in synthetic and analytical methodologies, have positioned it as a cornerstone in the development of new materials, pharmaceuticals, and analytical tools. As research in these areas progresses, the significance of CAS No. 2459-25-8 is poised to grow, further cementing its role in the evolving landscape of chemical science and technology.

Methyl 2-naphthoate (CAS No. 2459-25-8): A Versatile Compound with Broad Applications Overview Methyl 2-naphthoate, identified by CAS No. 2459-25-8, is an aromatic ester characterized by a naphthyl group linked to a methoxy group via an ester linkage. Its unique structural features, including the conjugated π-electron system of the naphthalene ring and the electron-withdrawing nature of the ester group, endow it with a wide range of chemical reactivity and functional versatility. This compound has emerged as a key player in multiple scientific and industrial domains, driven by recent advancements in synthetic chemistry, materials science, and pharmaceutical research. Synthesis and Green Chemistry The synthesis of Methyl 2-naphthoate typically involves the esterification of 2-naphthoic acid with methanol in the presence of an acid catalyst. Recent studies have focused on optimizing this process to improve yield and reduce environmental impact. A 2023 study in *Organic Process Research & Development* demonstrated the use of solid acid catalysts, achieving a 95% yield under solvent-free conditions. This aligns with the growing emphasis on green chemistry principles, particularly in the pharmaceutical and fine chemical industries. Pharmaceutical Applications Methyl 2-naphthoate serves as a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory and neurodegenerative disorders. Its ester functionality can be selectively hydrolyzed or transformed into other functional groups, enabling the construction of complex molecular scaffolds. A 2024 report in *Journal of Medicinal Chemistry* highlighted its use as a precursor in the development of anti-inflammatory drugs with enhanced bioavailability, leveraging the naphthyl moiety for improved lipophilicity and metabolic stability. Materials Science and Electronics The optical and electronic properties of Methyl 2-naphthoate have sparked interest in materials science. Its conjugated system and ability to participate in π-π interactions make it a candidate for applications in organic electronics, such as OLEDs and non-linear optical materials. A 2024 study in *Advanced Materials* explored the use of Methyl 2-naphthoate-based polymers in flexible photovoltaic devices, where its ester groups enhanced charge transport efficiency, pointing to its potential in sustainable energy technologies. Asymmetric Synthesis and Catalysis Methyl 2-naphthoate is also being investigated as a chiral auxiliary in asymmetric synthesis. Its planar structure and the ester group’s hydrogen-bonding capability have been leveraged to design enantioselective catalysts. A 2023 study in *ACS Catalysis* reported its use in the development of catalysts for pharmaceutical synthesis, offering high selectivity and efficiency. Analytical and Diagnostic Applications In analytical chemistry, Methyl 2-naphthoate has been utilized to develop sensitive and selective probes. A 2024 study in *Biomacromolecules* demonstrated its use in a probe for detecting intracellular reactive oxygen species (ROS), with applications in cellular imaging and disease diagnostics. Industrial Applications Beyond pharmaceuticals and materials science, Methyl 2-naphthoate is valued in the fragrance industry for its subtle aromatic profile and compatibility with other fragrance components. A 2024 analysis in *Flavour and Fragrance Journal* noted its use in perfumes with long-lasting notes, where its chemical stability and solubility in organic solvents were key advantages. Emerging Applications Ongoing research continues to uncover new dimensions of Methyl 2-naphthoate’s utility. For example, its potential as a building block in the synthesis of bioactive polymers for drug delivery systems is being explored. A 2024 study in *Biomacromolecules* demonstrated that Methyl 2-naphthoate-modified polymeric nanoparticles could enhance the targeted delivery of anticancer drugs, reducing systemic toxicity and improving therapeutic outcomes. Conclusion Methyl 2-naphthoate (CAS No. 2459-25-8) is a multifaceted compound with profound implications across multiple scientific disciplines. Its structural characteristics, coupled with recent innovations in synthetic and analytical methodologies, have positioned it as a cornerstone in the development of new materials, pharmaceuticals, and analytical tools. As research in these areas progresses, the significance of CAS No. 2459-25-8 is poised to grow, further cementing its role in the evolving landscape of chemical science and technology.
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Amadis Chemical Company Limited
(CAS:2459-25-8)Methyl 2-naphthoate
A817385
Purity:99%/99%
Quantity:500g/100g
Price ($):829.0/237.0
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